3-Azidothiophene-2-carbaldehyde oxime

Description

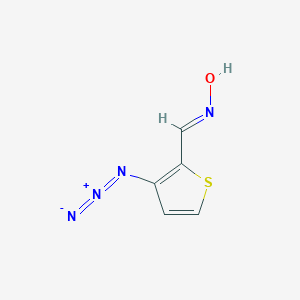

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N4OS |

|---|---|

Molecular Weight |

168.18g/mol |

IUPAC Name |

(NE)-N-[(3-azidothiophen-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C5H4N4OS/c6-9-8-4-1-2-11-5(4)3-7-10/h1-3,10H/b7-3+ |

InChI Key |

GASRQOYXOWPRSA-XVNBXDOJSA-N |

SMILES |

C1=CSC(=C1N=[N+]=[N-])C=NO |

Isomeric SMILES |

C1=CSC(=C1N=[N+]=[N-])/C=N/O |

Canonical SMILES |

C1=CSC(=C1N=[N+]=[N-])C=NO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Azidothiophene Oxime Derivatives

Reactivity of the Azido (B1232118) Group: 1,3-Dipolar Cycloadditions

The azide (B81097) moiety is a cornerstone of "click chemistry" due to its ability to undergo highly efficient and specific 1,3-dipolar cycloaddition reactions. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the azide) with a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring. wikipedia.org

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of a click reaction, noted for its reliability, high yields, and exceptional regioselectivity. organic-chemistry.orgrsc.org Unlike the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, the CuAAC reaction exclusively produces the 1,4-isomer. nih.govwikipedia.org The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.gov This process is generally tolerant of a wide array of functional groups and is often carried out in aqueous solvent systems. organic-chemistry.orgwikipedia.org

The catalytic system typically involves a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), and a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ. wikipedia.orgnih.gov Various ligands can be employed to stabilize the Cu(I) catalyst and accelerate the reaction. nih.gov It is expected that the azido group on the 3-azidothiophene (B14471417) scaffold would readily participate in CuAAC reactions with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles.

Table 1: Examples of CuAAC Reactions with Azide Derivatives This table presents generalized examples of the CuAAC reaction to illustrate the expected transformation.

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Ref. |

| Generic Organic Azide (R-N₃) | Phenylacetylene | CuSO₄, Sodium Ascorbate | 1-R-4-phenyl-1H-1,2,3-triazole | nih.gov |

| Generic Organic Azide (R-N₃) | Propargyl Alcohol | CuI | (1-R-1H-1,2,3-triazol-4-yl)methanol | nih.gov |

Thermal and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govbiochempeg.com This reaction leverages the high ring strain of a cyclooctyne (B158145) derivative to facilitate cycloaddition with an azide without the need for a metal catalyst. nih.gov The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed under mild, physiological conditions. nih.gov

A variety of strained cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN) and dibenzocyclooctyne (DIBO), have been developed to tune the reaction kinetics. nih.gov The reaction of an azidothiophene, such as 3-azidothiophene-2-carbaldehyde (B1364930) oxime, with a strained alkyne is anticipated to proceed smoothly to form a triazole-fused cycloadduct. However, unlike CuAAC, SPAAC typically yields a mixture of regioisomers. nih.gov

Reactions with Other Dipolarophiles

The reactivity of the azide group is not limited to alkynes. Azides can undergo 1,3-dipolar cycloadditions with a range of other dipolarophiles, including alkenes, nitriles, enamines, and carbonyl compounds, to generate a diverse array of five-membered heterocycles. wikipedia.orgdiva-portal.orgnih.gov The efficiency and regioselectivity of these reactions are heavily dependent on the electronic properties of both the azide and the dipolarophile. mdpi.com For instance, reactions with electron-deficient alkenes are common, leading to the formation of triazoline rings, which may be stable or undergo further transformations. researchgate.net The reaction of azomethine ylides with various dipolarophiles, including carbonyls, is also a well-established method for synthesizing heterocyclic systems like oxazolidines. nih.gov

Transformations Involving the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional handle that can undergo a variety of transformations, making it a valuable synthon in organic chemistry. nsf.govacs.org Its reactivity stems from the nucleophilicity of the oxygen and nitrogen atoms, the electrophilicity of the sp²-hybridized carbon, and the relative weakness of the N-O bond. libretexts.orgkhanacademy.org

Nucleophilic Additions and Rearrangements of Oximes

The carbon atom of the oxime group is electrophilic and susceptible to nucleophilic attack. libretexts.orgkhanacademy.org For example, organometallic reagents can add to the C=N bond. Thiophene-2-carbaldehyde oxime and its derivatives can serve as precursors for various heterocyclic systems, such as pyrazoles, through condensation and cyclization reactions. smolecule.com

Oximes, particularly those derived from ketones or aldehydes, are well-known to undergo the Beckmann rearrangement under acidic conditions to form amides. For an aldoxime like 3-azidothiophene-2-carbaldehyde oxime, this rearrangement would typically yield a primary amide. The syn and anti isomers of aldoximes can exhibit different reactivity and may interconvert, a process that can be influenced by reaction conditions. mdpi.commdpi.com Mechanochemical methods have also been developed for the synthesis and isomerization of indole-3-carboxaldehyde (B46971) oximes, highlighting modern, solvent-free approaches to managing oxime chemistry. mdpi.com

Nitrogen-Oxygen Bond Cleavage in Oximes for N-Heterocycle Synthesis

The nitrogen-oxygen single bond in oximes is relatively weak and can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate reactive intermediates, most notably iminyl radicals. nsf.govmdpi.com This strategy has become a powerful tool for the synthesis of nitrogen-containing heterocycles. mdpi.com

The cleavage of the N-O bond, often in oxime esters or ethers, initiates a cascade of reactions. The resulting iminyl radical can participate in intramolecular cyclizations onto nearby pi-systems (alkenes, alkynes, or arenes) to construct various N-heterocycles such as pyrrolines, pyridines, and quinolines. nsf.govmdpi.com For a molecule like this compound, derivatization of the oxime hydroxyl group (e.g., to an acetate) followed by N-O bond cleavage could potentially lead to intramolecular cyclization involving the thiophene (B33073) ring or other appended functionalities.

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the azide and oxime functional groups on the thiophene core of this compound creates an ideal substrate for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

The reaction between an organic azide and an alkyne to form a triazole, often catalyzed by copper, is a cornerstone of "click" chemistry. masterorganicchemistry.com In the context of the title compound, the azide functionality is poised for intramolecular reactions. While direct intramolecular cycloaddition between the azide and the oxime double bond is not a standard triazole synthesis, the azide can react with suitable partners following transformation of the oxime group. More commonly, thermal or photochemical treatment of an aryl azide leads to the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular cyclization with the nearby oxime moiety or other parts of the molecule. The specific pathway would lead to the annulation of a new ring onto the thiophene core, potentially forming a thieno-triazole or related nitrogen-rich fused system. The general reactivity of thiophenes suggests they are stable aromatic systems but can participate in various reactions. e-bookshelf.de

The construction of a fused pyrimidine (B1678525) ring onto the thiophene scaffold, forming a thienopyrimidine, typically requires the presence of an amine and a carbonyl-containing fragment. A plausible pathway starting from this compound involves the reduction of the azide group to a primary amine. This transformation yields 3-amino-2-formylthiophene oxime (or its derivatives). This ortho-amino aldoxime is now a prime candidate for condensation with various C1 or C2 synthons (e.g., formates, orthoesters, or isothiocyanates) to construct the six-membered pyrimidine ring. The iminoxyl radical chemistry could also play a role, as cyclization of amidoximes mediated by oxidizing agents like DDQ is a known method for forming five-membered rings, and analogous pathways could be envisioned for six-membered ring formation under different conditions. nih.gov

The unique combination of reactive sites in azidothiophene-oxime scaffolds allows for the synthesis of diverse and novel heterocyclic systems. For example, the generation of N-centered radicals from oxime ethers via reductive cleavage with reagents like samarium diiodide (SmI₂) can initiate intramolecular cyclization to produce five-membered cyclic imines. organic-chemistry.org This methodology offers a direct route to nitrogen-containing heterocycles under mild conditions. organic-chemistry.org Furthermore, cascade reactions involving the initial formation of an oxime, followed by intramolecular cyclization and subsequent intermolecular cycloaddition, have been developed to create complex polycyclic structures like isoxazolidines. rsc.org Applying such strategies to the azidothiophene-oxime scaffold could open pathways to previously inaccessible fused thiophene heterocycles, leveraging the reactivity of both the azide and oxime groups in a controlled, sequential manner. The synthesis of thiophene derivatives through methods like the Gewald reaction highlights the versatility of the thiophene ring as a building block for complex molecules. impactfactor.orgnih.gov

Table 2: Examples of Intramolecular Cyclization Products from Related Scaffolds

| Starting Moiety | Key Intermediate | Reaction Type | Product Class | Ref. |

| Unsaturated Oxime Ester | Iminyl Radical | Cascade Cyclization | N-containing Scaffolds | rsc.org |

| N-Aryl Amide | 2-Azaallyl Anion | Intramolecular Cyclization | 3-Amino Oxindoles | researchgate.net |

| Haloaldehyde + Hydroxylamine | Nitrone | Cascade Cycloaddition | Isoxazolidines | rsc.org |

| Oxime Ether | N-centered Radical | Reductive Cyclization | Cyclic Imines | organic-chemistry.org |

Ring Cleavage and Fragmentation Reactions of Substituted Azidothiophenes

Beyond cyclization, the energetic nature of the azide group and strain within fused ring systems can lead to ring cleavage and fragmentation reactions.

A characteristic reaction of organic azides is the thermal or photochemical extrusion of a molecule of nitrogen (N₂). This process generates a highly reactive nitrene intermediate. In the case of this compound, heating would likely lead to the formation of the corresponding thienylnitrene. The fate of this nitrene is varied; it can undergo intramolecular insertion into a C-H bond, react with the oxime side chain, or potentially induce rearrangement or fragmentation of the thiophene ring itself. While thiophenes are generally stable aromatic compounds, highly reactive intermediates can promote ring-opening pathways. e-bookshelf.de Radical-induced ring cleavage has been observed in other aromatic systems, where radical attack leads to a cascade of reactions resulting in fragmentation into smaller, oxygenated compounds. nih.gov Although less common for stable heterocycles like thiophene, such pathways could be initiated by the high energy released during nitrene formation.

Reactivity at the Thiophene Ring and Side-Chain Modifications

Beyond ring fragmentation, the thiophene ring and its oxime side-chain are susceptible to a variety of chemical modifications. These reactions are crucial for the synthesis of new derivatives and fused heterocyclic systems.

The reactivity of the oxime group is a well-established area of organic chemistry. wikipedia.org Oximes can undergo a range of transformations, including hydrolysis back to the corresponding aldehyde or ketone, and reduction to amines. wikipedia.org One of the most notable reactions of oximes is the Beckmann rearrangement, where treatment with acid can convert an oxime into an amide. wikipedia.org

In the context of this compound, the oxime functionality presents several opportunities for synthetic modification. It can be reduced to the corresponding amine, or it could potentially undergo a Beckmann rearrangement to yield the corresponding amide.

Furthermore, the oxime group can participate in cyclization reactions. For instance, intramolecular oxime transfer reactions have been studied computationally, demonstrating pathways for the formation of isoxazolines. nih.gov While this study did not specifically involve a thiophene ring, it provides a theoretical framework for potential cyclizations involving the oxime group in our target molecule. The photolysis of oximes can also lead to the formation of iminyl radicals, which are reactive intermediates capable of participating in various subsequent reactions. rsc.org

The thiophene ring itself is generally stable to oxidizing agents, although side chains can be oxidized to carboxylic acids. biosynth.com It is more nucleophilic than benzene (B151609) and typically undergoes electrophilic substitution at the C2-position. biosynth.com However, in this compound, the presence of the electron-withdrawing azide and carbaldehyde oxime groups would likely deactivate the ring towards electrophilic attack. Conversely, these electron-withdrawing groups would make the thiophene ring more susceptible to nucleophilic attack. biosynth.com

The synthesis of fused thiophene-isoxazole systems from 2-alkynyl-3-nitro-thiophenes has been reported, proceeding through a proposed cyclization-ring fragmentation-cyclization sequence. This highlights the potential for the functionalities on the thiophene ring to interact and lead to the formation of novel heterocyclic structures.

Below is a table summarizing the general reactivity of the functional groups present in this compound, based on analogous systems.

| Functional Group | Reagent/Condition | Expected Reaction Type | Potential Product(s) |

| Azide | Heat/Light | Nitrene formation, Ring Fragmentation | Isothiazole derivatives, Acetylene |

| Oxime | Acid (e.g., H₂SO₄) | Beckmann Rearrangement | Thiophene-2-carboxamide derivative |

| Oxime | Reducing Agent (e.g., LiAlH₄) | Reduction | (3-Azidothiophen-2-yl)methanamine |

| Oxime | Heat/Light | Iminyl Radical Formation | Further reaction products |

| Thiophene Ring | Nucleophile | Nucleophilic Aromatic Substitution | Substituted thiophene derivatives |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of each atom in the molecule can be mapped out. omicsonline.org

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 3-azidothiophene-2-carbaldehyde (B1364930) oxime, the spectrum is expected to show four distinct signals corresponding to the two thiophene (B33073) ring protons, the imine proton, and the oxime hydroxyl proton.

The protons on the thiophene ring (H-4 and H-5) appear as doublets in the aromatic region due to coupling with each other. Their exact chemical shifts are influenced by the electronic effects of the azide (B81097) and carbaldehyde oxime substituents. The imine proton (-CH=N) typically resonates as a singlet further downfield. nih.gov The hydroxyl proton of the oxime group (-NOH) is characteristically broad and appears at a very low field, often above 10 ppm. mdpi.comrsc.org

Interactive Table 1: Predicted ¹H NMR Data for 3-Azidothiophene-2-carbaldehyde oxime

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiophene) | ~7.8-8.1 | Doublet (d) | ~5.0-6.0 |

| H-4 (Thiophene) | ~7.1-7.3 | Doublet (d) | ~5.0-6.0 |

| -CH=N (Imine) | ~8.2-8.5 | Singlet (s) | N/A |

| -NOH (Oxime) | >10.0 | Broad Singlet (br s) | N/A |

| Note: Predicted values are based on analyses of similar thiophene and oxime structures. rsc.orgnih.govresearchgate.net |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon appears as a single line. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

For this compound, five distinct carbon signals are anticipated. The C=N carbon of the oxime group is expected in the 145-155 ppm range. mdpi.comrsc.org The four carbons of the thiophene ring will have shifts characteristic of a substituted aromatic heterocycle, with C2 and C3 (bearing the substituents) being significantly shifted compared to C4 and C5. rsc.orgoregonstate.edu

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Imine) | ~145-155 |

| C3-N₃ (Thiophene) | ~140-150 |

| C2-CH=N (Thiophene) | ~135-145 |

| C5 (Thiophene) | ~128-132 |

| C4 (Thiophene) | ~125-128 |

| Note: Predicted values are based on analyses of similar thiophene and oxime structures. rsc.orgwisc.edu |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for assembling the molecular puzzle and confirming the precise structural assignment. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A cross-peak between the signals for H-4 and H-5 would definitively confirm their adjacency on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of the C-4 and C-5 signals in the ¹³C NMR spectrum by correlating them to the already identified H-4 and H-5 protons.

The imine proton (-CH=N) to the C2 carbon of the thiophene ring.

The H-4 proton to the C2, C3, and C5 carbons.

The H-5 proton to the C3 and C4 carbons. These correlations would firmly establish the connectivity of the carbaldehyde oxime group at the C2 position and the azide group at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry. For the oxime functional group, which can exist as E or Z isomers, a NOESY experiment could potentially distinguish between them by observing a spatial correlation between the oxime -OH proton and either the imine proton (-CH=N) or the H-4 proton of the thiophene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. rsc.org For this compound (C₅H₄N₄OS), the calculated monoisotopic mass is 168.0106 Da. The experimental observation of a molecular ion peak matching this value to within a few parts per million would provide strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Characteristic fragmentation pathways for this molecule would likely include:

Loss of a nitrogen molecule (N₂, 28 Da) from the labile azide group, a very common fragmentation for aryl azides.

Loss of a hydroxyl radical (•OH, 17 Da) from the oxime moiety.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as each group absorbs infrared radiation at a characteristic frequency. researchgate.net The IR spectrum of this compound is expected to display several key diagnostic absorption bands.

The most prominent and unambiguous peak would be the strong, sharp absorption from the azide (N₃) asymmetric stretch, which typically appears in the 2100-2160 cm⁻¹ region. Other important absorptions include a broad band for the O-H stretch of the oxime, the C=N stretch of the imine, and the N-O stretch. researchgate.netmonash.edu

Interactive Table 3: Diagnostic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Oxime | O-H stretch | 3100-3600 | Broad, Medium |

| Thiophene | Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Azide | Asymmetric N≡N stretch | 2100-2160 | Strong, Sharp |

| Oxime | C=N stretch | 1640-1680 | Medium |

| Thiophene | C=C ring stretch | 1400-1550 | Medium-Weak |

| Oxime | N-O stretch | 930-960 | Medium |

| Note: Predicted values are based on general IR correlation tables and data for similar compounds. researchgate.netmonash.eduresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insight into its electronic structure and conjugated systems. The chromophores in this compound—the thiophene ring, the azide group, and the α,β-unsaturated carbaldehyde oxime system—are expected to give rise to distinct electronic transitions.

The spectrum will likely be characterized by intense absorptions corresponding to π→π* transitions within the extended conjugated system. Weaker n→π* transitions, originating from the lone pairs on the oxygen, nitrogen, and sulfur atoms, may also be observed. Based on data from structurally related nitro-substituted thiophene oximes, which showed absorption maxima around 260 nm and 370 nm, similar absorption bands can be anticipated for this compound. globalresearchonline.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment. shd-pub.org.rs

X-ray Crystallography for Solid-State Structure and Conformation Analysis

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the precise location of each atom can be determined.

Detailed research findings from such an analysis would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Crucially, it would reveal the planarity of the thiophene ring, the orientation of the azido (B1232118) (-N₃) and carbaldehyde oxime (-CH=NOH) substituents relative to the ring, and the specific geometric isomers present in the solid state (e.g., E/Z configuration of the oxime).

Despite the profound utility of this technique, a thorough review of scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been publicly reported. While the synthesis of the precursor, 3-Azidothiophene-2-carbaldehyde, has been described, its own crystal structure, or that of its oxime derivative, remains to be elucidated and published. scispace.com

For illustrative purposes, studies on other substituted thiophene derivatives have utilized X-ray crystallography to confirm their molecular structures. For instance, the crystal structure of certain 2,5-bis(thiophene) derivatives has been characterized, revealing planar conformations due to π-conjugation and specific intramolecular interactions. rsc.org Similarly, X-ray analysis of a furan-based tetrahydroquinazoline (B156257) carbaldehyde oxime showed it crystallizes in the monoclinic system with the space group C2/c. researchgate.net Such analyses provide a framework for what could be expected from a crystallographic study of this compound.

Were the data available for this compound, it would be presented in detailed tables as shown below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: Data is for illustrative purposes only and is not based on experimental results.)

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₄N₄OS |

| Formula weight | 168.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound (Note: Data is for illustrative purposes only and is not based on experimental results.)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S1-C2 | Value |

| C2-C3 | Value |

| C3-N1 (Azide) | Value |

| C2-C6 (Carbaldehyde) | Value |

| C6=N5 (Oxime) | Value |

| C2-C3-N1 | Value |

| C3-C2-C6 | Value |

The determination of the crystal structure of this compound would be a valuable contribution to the field, allowing for a deeper understanding of its chemical properties and potential intermolecular interactions, such as hydrogen bonding involving the oxime group or π-π stacking of the thiophene rings.

Computational and Theoretical Investigations of 3 Azidothiophene 2 Carbaldehyde Oxime

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.combiointerfaceresearch.comresearchgate.net It is used to determine the ground-state properties of 3-Azidothiophene-2-carbaldehyde (B1364930) oxime.

Optimized Molecular Geometries and Conformational LandscapesThe first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This process involves minimizing the energy of the system with respect to the positions of its nuclei. For 3-Azidothiophene-2-carbaldehyde oxime, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles.

A detailed conformational analysis would be necessary to identify different stable isomers (e.g., syn and anti isomers of the oxime group nih.gov) and rotational conformers. The relative energies of these conformers would determine the most probable shape of the molecule under given conditions.

Illustrative Data Table (Hypothetical) This table is for illustrative purposes only, as specific data for the target molecule is unavailable.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C2-C3 Bond Length | Data not available |

| C3-N (azide) Bond Length | Data not available |

| C2-C(aldehyde) Bond Length | Data not available |

| C=N (oxime) Bond Length | Data not available |

| S-C2-C3 Bond Angle | Data not available |

| C3-C2-C(aldehyde) Bond Angle | Data not available |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps and DistributionsFrontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. The spatial distribution of these orbitals would show which atoms are the primary sites for electron donation and acceptance.

Illustrative Data Table (Hypothetical) This table is for illustrative purposes only, as specific data for the target molecule is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Mechanistic Studies of Chemical Reactions through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. nih.govmun.ca For this compound, this could involve studying its thermal or photochemical decomposition, particularly the behavior of the azido (B1232118) group, which can extrude N₂ to form a highly reactive nitrene intermediate. Theoretical calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. bohrium.comnih.gov This provides a detailed, step-by-step picture of how the molecule transforms during a chemical reaction.

In Silico Screening and Molecular Docking Studies in Chemical Design

In the context of drug design, in silico methods are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. mdpi.comgyanvihar.org Molecular docking is a computational technique that simulates the binding of a small molecule (ligand) to the active site of a receptor. nih.govjuniperpublishers.com If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to predict its binding affinity and orientation within the target's binding pocket. nih.govmdpi.com These studies help to rationalize the biological activity of compounds and guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) and Scaffold Analysis in Medicinal Chemistry Informatics

While dedicated Quantitative Structure-Activity Relationship (QSAR) models and comprehensive scaffold analyses for this compound are not extensively documented in publicly available research, its structural components are of significant interest in medicinal chemistry informatics. The principles of QSAR and scaffold analysis can be applied to understand its potential biological activity and guide the design of new therapeutic agents.

QSAR represents a computational and mathematical modeling approach used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. researchgate.netmdpi.com These models establish a correlation between the chemical structure of a compound and its activity, which is crucial for optimizing drug candidates. mdpi.com

For a molecule like this compound, a hypothetical QSAR study would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties. The goal is to identify which of these structural features are statistically correlated with a specific biological activity, such as enzyme inhibition or receptor binding.

Illustrative Molecular Descriptors for QSAR Analysis

To build a predictive QSAR model, a range of descriptors for this compound would be calculated. The table below provides an example of the types of descriptors that would be considered in such a computational study.

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Activity |

| Topological | Molecular Connectivity Index (Chi) | Describes the size, shape, and degree of branching in the molecule. |

| Electronic | Dipole Moment | Influences how the molecule interacts with polar biological targets. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric/3D | Molecular Volume | Pertains to how the molecule fits into a binding site or pocket of a protein. |

| Physicochemical | LogP (Octanol-Water Partition) | Predicts the compound's solubility and ability to cross biological membranes. |

| Surface Property | Polar Surface Area (PSA) | Important for predicting transport properties and interactions with biological barriers. researchgate.net |

This table is illustrative and represents the types of data used in QSAR modeling. The values are conceptual and not derived from an existing study.

A robust QSAR model is typically developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). rjsvd.com The quality and predictive power of such models are validated through various statistical metrics, including the coefficient of determination (R²), cross-validated R² (Q²), and the Fischer ratio (F). nih.gov A high correlation between the predicted and experimental activities suggests that the model can be reliably used to forecast the potency of new, unsynthesized derivatives.

Scaffold Analysis in Medicinal Chemistry

Scaffold analysis is a cornerstone of medicinal chemistry informatics, focusing on the core molecular frameworks that are common across a series of biologically active compounds. The thiophene (B33073) ring present in this compound is a well-established and valuable scaffold in drug discovery. nih.gov Thiophene-based molecules are key intermediates in many therapeutic areas. nih.gov The aromaticity and planar nature of the thiophene ring can enhance binding to biological receptors, and its structure allows for diverse functionalization to improve potency and selectivity. nih.gov

Scaffold Deconstruction of this compound

| Molecular Component | Classification | Potential Role in Medicinal Chemistry |

| Thiophene Ring | Core Scaffold | A bioisostere of a benzene (B151609) ring, providing a stable, aromatic core for molecular interactions. nih.gov |

| Azide (B81097) Group (-N₃) | Functional Group / Decoration | Can act as a hydrogen bond acceptor or be used as a chemical handle for "click chemistry" to link with other molecules. |

| Carbaldehyde Oxime Group | Functional Group / Linker | Introduces polarity and potential for hydrogen bonding, influencing solubility and target interaction. |

This table provides a conceptual breakdown of the molecule for scaffold analysis.

Conclusion and Future Research Directions

Summary of Significant Research Contributions to 3-Azidothiophene-2-carbaldehyde (B1364930) Oxime Chemistry

Currently, there is a limited body of research focused exclusively on 3-Azidothiophene-2-carbaldehyde oxime. However, the significance of this compound can be extrapolated from the extensive research on related thiophene (B33073), azide (B81097), and oxime-containing molecules. Thiophene derivatives are well-established as important scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties espublisher.comresearchgate.netencyclopedia.pub. The incorporation of an azide group introduces a versatile handle for a variety of chemical transformations, most notably "click chemistry," which has become an indispensable tool in chemical biology and drug discovery. Furthermore, the oxime functionality is a key building block in organic synthesis, enabling access to a wide range of nitrogen-containing compounds and participating in various rearrangements and cycloaddition reactions nsf.govresearchgate.net. The combination of these three functional groups within a single molecule suggests a rich and largely untapped potential for novel synthetic applications and the development of new chemical entities.

Identification of Unexplored Reactivity and Synthetic Opportunities

The unique arrangement of the azide, thiophene, and oxime functionalities in this compound presents numerous unexplored synthetic opportunities. The reactivity of the azide group could be exploited in copper-catalyzed or strain-promoted azide-alkyne cycloadditions to generate novel triazole-containing thiophene derivatives. Additionally, the reduction of the azide to an amine would provide access to 3-aminothiophene-2-carbaldehyde oxime, a potentially valuable intermediate for the synthesis of condensed heterocyclic systems.

The oxime moiety offers another avenue for synthetic exploration. Its dehydration could yield the corresponding nitrile, while the Beckmann rearrangement could lead to the formation of a thiophene-fused lactam. The oxime can also participate in various cycloaddition reactions and may serve as a precursor for the generation of iminyl radicals, which can undergo further transformations nsf.gov. The interplay between the azide and oxime groups, potentially leading to intramolecular cyclization reactions under thermal or photochemical conditions, represents a particularly intriguing area for future investigation.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Potential Product(s) | Reaction Type |

| This compound | Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivative | Azide-Alkyne Cycloaddition |

| This compound | PPh₃, H₂O | 3-Aminothiophene-2-carbaldehyde oxime | Staudinger Reduction |

| This compound | Acetic anhydride | 3-Azidothiophene-2-carbonitrile | Oxime Dehydration |

| This compound | PCl₅ or TsCl | Thieno[3,2-b]pyrrol-4(5H)-one derivative | Beckmann Rearrangement |

| This compound | Heat or UV light | Thieno-fused heterocyclic systems | Intramolecular Cyclization |

This table is illustrative and based on the known reactivity of the individual functional groups.

Prospects for Advanced Computational Predictions and Machine Learning in Oxime-Azide Chemistry

Emerging Applications in Synthetic Methodology and Chemical Biology Tool Development

The unique trifunctional nature of this compound makes it a promising candidate for the development of novel synthetic methodologies and chemical biology tools. The azide group can serve as a bioorthogonal handle, allowing for the selective labeling of biomolecules in complex biological systems. For instance, derivatives of this compound could be used to develop activity-based probes for identifying and studying the function of specific enzymes.

In synthetic methodology, this compound can be envisioned as a versatile building block for the construction of complex heterocyclic scaffolds. The sequential or tandem reaction of its functional groups could provide a streamlined approach to the synthesis of novel compound libraries for high-throughput screening. The development of new multicomponent reactions involving this molecule could also lead to the rapid generation of molecular diversity. The exploration of these emerging applications will likely lead to significant advancements in both synthetic chemistry and chemical biology. Thiophene derivatives, in general, have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, suggesting that derivatives of this compound could also possess interesting pharmacological profiles encyclopedia.pubresearchgate.netnih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.